molecular formula C14H28N2 B5060376 N-(cyclopropylmethyl)-1-ethyl-N-propylpiperidin-4-amine

N-(cyclopropylmethyl)-1-ethyl-N-propylpiperidin-4-amine

Cat. No.: B5060376
M. Wt: 224.39 g/mol
InChI Key: VPEOJSPXPZVDHN-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-1-ethyl-N-propylpiperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a cyclopropylmethyl group, an ethyl group, and a propyl group attached to the piperidine ring

Properties

IUPAC Name

N-(cyclopropylmethyl)-1-ethyl-N-propylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-3-9-16(12-13-5-6-13)14-7-10-15(4-2)11-8-14/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEOJSPXPZVDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)C2CCN(CC2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-1-ethyl-N-propylpiperidin-4-amine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method involves the alkylation of 1-ethylpiperidin-4-amine with cyclopropylmethyl bromide and propyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropylmethyl)-1-ethyl-N-propylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

N-(cyclopropylmethyl)-1-ethyl-N-propylpiperidin-4-amine has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1-ethyl-N-propylpiperidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylmethyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity. The compound may act as an agonist or antagonist, depending on the specific target and the context of its use.

Comparison with Similar Compounds

  • N-(cyclopropylmethyl)-1-ethylpiperidin-4-amine
  • N-(cyclopropylmethyl)-1-propylpiperidin-4-amine
  • N-(cyclopropylmethyl)-1-ethyl-N-methylpiperidin-4-amine

Comparison: N-(cyclopropylmethyl)-1-ethyl-N-propylpiperidin-4-amine is unique due to the presence of both ethyl and propyl groups on the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs. The combination of these groups can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.

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